(R)-4-(1-Aminoethyl)benzamide CAS number 173898-21-0
(R)-4-(1-Aminoethyl)benzamide CAS number 173898-21-0
This in-depth technical guide provides a comprehensive overview of (R)-4-(1-Aminoethyl)benzamide, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, analysis, safety, and applications, offering field-proven insights and methodologies.
Introduction
(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine and a benzamide derivative.[1] The presence of a stereocenter at the ethylamine moiety makes it a valuable component in the synthesis of complex molecular architectures, particularly in medicinal chemistry where chirality is a critical determinant of biological activity.[2] This guide serves as a technical resource, consolidating key information to facilitate its effective use in research and development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of (R)-4-(1-Aminoethyl)benzamide is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 173898-21-0 | [3][4] |
| Molecular Formula | C9H12N2O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Solid (likely a powder) | [5] |
| Boiling Point | 326.8 ± 25.0 °C (Predicted) | [6] |
| Density | 1.129 ± 0.06 g/cm3 (Predicted) | [6] |
| pKa | 16.20 ± 0.50 (Predicted) | [6] |
| SMILES | O=C(N)C1=CC=C(C)C=C1 | [3] |
Note: Some physical properties are predicted values and should be used as an estimate.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-4-(1-Aminoethyl)benzamide is a critical aspect of its utility. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common and logical approach involves the asymmetric reduction of a prochiral ketone precursor.
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for the asymmetric synthesis of (R)-4-(1-Aminoethyl)benzamide.
Protocol: Asymmetric Transfer Hydrogenation (Representative)
This protocol is based on established methods for the asymmetric reduction of ketones.[2]
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 4-acetylbenzoic acid (1.0 equivalent), in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add a chiral ruthenium-based catalyst (e.g., (R,R)-Ts-DPEN RuCl) and a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol, (R)-4-(1-hydroxyethyl)benzoic acid, by column chromatography.
Subsequent steps to convert the chiral alcohol to the final product involve standard organic chemistry transformations.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (R)-4-(1-Aminoethyl)benzamide.
| Analytical Method | Purpose | Typical Parameters |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Chemical shift (ppm), coupling constants (Hz), integration |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | m/z ratio |
| Chiral HPLC | Enantiomeric Purity Determination | Retention time, peak area |
| Infrared (IR) Spectroscopy | Functional Group Identification | Wavenumber (cm⁻¹) for N-H, C=O, C-N stretches |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %O |
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|(R-isomer) - (S-isomer)| / |(R-isomer) + (S-isomer)|] * 100.
Applications in Drug Discovery and Development
The benzamide moiety is a well-established pharmacophore present in a variety of biologically active compounds. (R)-4-(1-Aminoethyl)benzamide serves as a crucial chiral building block in the synthesis of novel therapeutic agents. Its applications span across various therapeutic areas due to the versatility of the benzamide scaffold.[7]
Potential Therapeutic Targets and Applications:
-
Enzyme Inhibitors: The benzamide structure is found in inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) and carbonic anhydrase.[8][9]
-
Receptor Ligands: Benzamide derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.
-
Anticancer Agents: The structural motif is present in several anticancer compounds.[10]
-
Antimicrobial Agents: Certain benzamide derivatives have shown antimicrobial activity.
Logical Workflow for Utilizing (R)-4-(1-Aminoethyl)benzamide in Drug Discovery:
Caption: A streamlined workflow for the application of (R)-4-(1-Aminoethyl)benzamide in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-4-(1-Aminoethyl)benzamide. The information below is based on data for benzamide and related amino-benzamides and should be considered as a general guideline.[5][11] A specific Safety Data Sheet (SDS) for the (R)-isomer should always be consulted.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Ingestion: Do not eat, drink, or smoke when using this product. Harmful if swallowed.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Hazard Identification (Based on Structurally Similar Compounds):
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Skin and Eye Irritation: May cause skin and eye irritation.[11]
In case of exposure or if you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.
Conclusion
(R)-4-(1-Aminoethyl)benzamide is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established asymmetric methodologies. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is paramount for its successful application in the laboratory. The presence of the benzamide scaffold suggests its potential for incorporation into a wide range of biologically active molecules, making it a compound of continued interest for medicinal chemists.
References
-
Appchem. (R)-4-(1-Aminoethyl)benzamide | 173898-21-0. Available at: [Link]
-
Finar Limited. Material Safety Data Sheet - Benzamide. (2010-06-10). Available at: [Link]
-
FooDB. Showing Compound Benzamide (FDB023373). (2011-09-21). Available at: [Link]
- Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 745–753.
-
PubChem. Benzamide | C7H7NO | CID 2331. National Center for Biotechnology Information. Available at: [Link]
-
Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Available at: [Link]
-
PubChem. 4-acetamido-N-(2-aminoethyl)benzamide | C11H15N3O2 | CID 12841769. National Center for Biotechnology Information. Available at: [Link]
-
Purdue University Graduate School. DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Available at: [Link]
- Al-Majed, A. A., Al-Ghamdi, A. M., & Al-Othman, Z. A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
-
MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
- Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(10), 2649.
- Ananthan, S., Seltzman, H. H., & Carroll, F. I. (2002). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 45(18), 4047–4058.
-
MDPI. N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. Available at: [Link]
-
PubChem. N-(4-pyridyl)-4-(1-aminoethyl)-benzamide | C14H15N3O. National Center for Biotechnology Information. Available at: [Link]
- Al Majid, A. M., Islam, M. S., Al-Othman, Z. A., Al-Salhoob, A. F., & Barakat, A. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. Molecules, 17(5), 5550–5563.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Kjølbye, A. L., Haugaard, M. M., & Larsen, B. D. (2012). 1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation. Journal of medicinal chemistry, 55(17), 7525–7530.
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
- Gangjee, A., Devraj, R., & McGuire, J. J. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of medicinal chemistry, 45(8), 1647–1655.
- Li, X., Wang, Y., & Liu, X. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(11), 2933.
- Zhang, Q., Li, Y., & Sharpless, K. B. (2024). Enantioselective Synthesis of Chiral Sulfonimidoyl Fluorides Facilitates Stereospecific SuFEx Click Chemistry.
-
PubChem. N-(2-aminophenyl)-4-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)amino)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. actylislab.com [actylislab.com]
- 6. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
